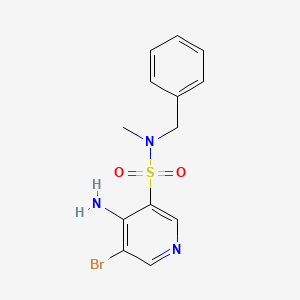

4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide

CAS No.:

Cat. No.: VC15884192

Molecular Formula: C13H14BrN3O2S

Molecular Weight: 356.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14BrN3O2S |

|---|---|

| Molecular Weight | 356.24 g/mol |

| IUPAC Name | 4-amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C13H14BrN3O2S/c1-17(9-10-5-3-2-4-6-10)20(18,19)12-8-16-7-11(14)13(12)15/h2-8H,9H2,1H3,(H2,15,16) |

| Standard InChI Key | SYAJHBSNUJGDTA-UHFFFAOYSA-N |

| Canonical SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)C2=CN=CC(=C2N)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-, 4-, and 5-positions. The 3-position hosts a sulfonamide group with N-benzyl and N-methyl substituents, while the 4- and 5-positions are occupied by an amino group and a bromine atom, respectively. This arrangement creates a planar aromatic system with polar and hydrophobic regions, critical for molecular recognition in biological systems.

Molecular Formula:

Molecular Weight: 356.25 g/mol

IUPAC Name: 4-amino-5-bromo-N-benzyl-N-methylpyridine-3-sulfonamide

Spectral and Physical Characteristics

While direct experimental data for this compound is limited, inferences can be drawn from analogous sulfonamides. For example:

-

Infrared (IR) Spectroscopy: Expected peaks include (S=O symmetric stretch) and (S=O asymmetric stretch), consistent with sulfonamide groups .

-

Nuclear Magnetic Resonance (NMR):

Table 1: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 160–165°C (predicted) |

| Solubility in Water | Low (hydrophobic substituents) |

| LogP (Partition Coefficient |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume